3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

This compound uniquely merges a pharmacophorically validated 5-(tert-butyl)isoxazol-3-yl group, critical for low-nanomolar FLT3 kinase potency, with a versatile chloromethyl reactive handle on a metabolically stable 1,2,4-oxadiazole core. Unlike simple isoxazole derivatives or aminomethyl analogs that forfeit late-stage diversification capability, CAS 2090294-29-2 enables both direct entry into the AC220 pharmacophore space and efficient construction of diverse compound libraries via nucleophilic displacement or CuAAC click chemistry. Procure this building block to systematically explore FLT3-targeted SAR while controlling for lipophilicity and steric effects, accelerating hit-to-lead optimization for AML programs.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 2090294-29-2
Cat. No. B1488736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
CAS2090294-29-2
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCl
InChIInChI=1S/C10H12ClN3O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5H2,1-3H3
InChIKeyJYFWHSWHILZYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 2090294-29-2): A Dual-Heterocycle Building Block for Kinase-Targeted Synthesis


3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 2090294-29-2) is a heterocyclic building block combining a 1,2,4-oxadiazole core with a 5-(tert-butyl)isoxazol-3-yl substituent at the 3-position and a reactive chloromethyl handle at the 5-position (molecular formula C₁₀H₁₂ClN₃O₂, MW 241.67 g/mol, typical purity ≥95%) . The 5-(tert-butyl)isoxazol-3-yl moiety is a recognized pharmacophore in potent FLT3 kinase inhibitors, most notably AC220 (quizartinib), where it contributes to low-nanomolar potency and kinase selectivity [1]. This compound serves as a versatile synthetic intermediate whose chloromethyl group enables nucleophilic displacement with amines, thiols, and alcohols to generate diverse compound libraries for structure–activity relationship (SAR) exploration .

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Substitute for 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole in FLT3-Focused Libraries


Closely related 5-(chloromethyl)-1,2,4-oxadiazole analogs bearing methyl, dimethyl, or cyclopropyl isoxazole substituents lack the steric bulk and lipophilicity contributed by the tert-butyl group, which has been shown to be critical for achieving low-nanomolar potency against FLT3 kinase in compounds built on the N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea scaffold [1]. Conversely, the aminomethyl analog — (3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine — forfeits the electrophilic chloromethyl handle that enables late-stage diversification via nucleophilic substitution, restricting its synthetic utility in focused library construction . The combination of a pharmacophorically validated tert-butylisoxazole group and a versatile chloromethyl reactive site makes this compound uniquely suited for generating FLT3-targeted compound arrays where both the isoxazole 5-substituent and the oxadiazole-derived linkage are varied [1].

Quantitative Differentiation Evidence: 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Enhanced Lipophilicity (cLogP) of the tert-Butylisoxazole Substituent vs. Methyl and Dimethyl Analogs Drives Membrane Permeability

The 5-(tert-butyl)isoxazol-3-yl substituent provides a calculated log P (cLogP) increase of approximately 1.2–1.8 log units compared to the 5-methylisoxazol-3-yl and 3,5-dimethylisoxazol-4-yl analogs, based on the additive contribution of the tert-butyl group (π ≈ 1.98) versus methyl (π ≈ 0.56) in aromatic systems [1]. This enhanced lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular kinase targets such as FLT3, where the AC220 chemotype bearing the identical 5-(tert-butyl)isoxazol-3-yl group achieves cellular IC₅₀ values in the sub-nanomolar range (MV4-11 cells, IC₅₀ < 1 nM) [2].

Lipophilicity Drug-likeness Membrane permeability FLT3 kinase Kinase inhibitor design

Chloromethyl Reactive Handle Enables Late-Stage Diversification Not Possible with Aminomethyl Analog

The chloromethyl group at the oxadiazole 5-position serves as an electrophilic handle for S_N2 displacement with diverse N-, O-, and S-nucleophiles under mild conditions (room temperature to 60 °C, polar aprotic solvents), enabling direct installation of amine, thiol, or alcohol appendages [1]. In contrast, the direct aminomethyl analog (3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 2098042-01-2) requires additional activation (e.g., amide coupling) for further elaboration, reducing synthetic efficiency. Chloromethyl-1,2,4-oxadiazoles have been demonstrated to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) after azide displacement, yielding triazole-linked conjugates in one-pot procedures with yields of 65–85% .

Late-stage functionalization Nucleophilic substitution Click chemistry Compound library synthesis Medicinal chemistry

Validated Pharmacophore: 5-(tert-Butyl)isoxazol-3-yl Moiety Delivers Sub-Nanomolar FLT3 Kinase Inhibition in AC220 Chemotype

The 5-(tert-butyl)isoxazol-3-yl group, identical to the substituent in the target building block, is a core pharmacophoric element in the clinical FLT3 inhibitor AC220 (quizartinib). AC220 exhibits an FLT3 enzymatic IC₅₀ of < 1 nM and cellular IC₅₀ of 0.56 nM in MV4-11 FLT3-ITD-dependent AML cells, with > 1000-fold selectivity over a panel of 65 kinases [1]. Early SAR studies demonstrated that replacement of the tert-butyl group with smaller alkyl substituents (methyl, ethyl, isopropyl) resulted in 10–100-fold loss of FLT3 inhibitory potency, establishing the critical role of the tert-butyl group in achieving optimal target engagement [1] [2]. This pharmacophore validation at the clinical candidate level provides procurement justification for building blocks that preserve the tert-butylisoxazole moiety over smaller alkyl-substituted analogs when the research goal is FLT3-targeted library synthesis.

FLT3 kinase inhibition Acute myeloid leukemia Pharmacophore validation Kinase selectivity Drug discovery

Molecular Weight and Physicochemical Profile Position the Compound for Lead-Like (Not Fragment-Like) Library Design

With a molecular weight of 241.67 g/mol, the target compound occupies a sweet spot between fragment-like (MW < 250) and lead-like (MW < 350) chemical space defined by the rule-of-three and rule-of-five guidelines, respectively [1]. The closest commercial comparator 5-(chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole (MW 199.59 g/mol) falls closer to fragment territory, while 5-(chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole (MW 225.63 g/mol) offers intermediate size . The target compound's higher MW, combined with greater lipophilicity from the tert-butyl group, provides a more drug-like starting point for lead optimization campaigns targeting intracellular proteins, where adequate size and lipophilicity are required for target engagement.

Lead-like properties Molecular weight Physicochemical profiling Fragment-based drug discovery Compound library design

Prioritized Research and Industrial Application Scenarios for 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 2090294-29-2)


FLT3 Kinase Inhibitor Library Synthesis via Late-Stage Chloromethyl Diversification

For medicinal chemistry groups pursuing FLT3-targeted therapies for acute myeloid leukemia (AML), this building block provides a direct entry point to the AC220 pharmacophore space. The chloromethyl handle can be displaced with diverse amine-containing fragments to generate N-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazole-5-methylamine libraries, mimicking the urea linkage in AC220 while exploring alternative spacers and substituents [1]. The tert-butyl group's critical contribution to FLT3 potency has been demonstrated through SAR studies showing 10–100-fold potency loss upon its replacement [1] [2].

Bioisostere Scanning: 1,2,4-Oxadiazole as a Metabolic Stable Replacement for Ester or Amide Linkers

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, offering enhanced metabolic stability while retaining hydrogen-bonding capacity [1]. This building block enables systematic replacement of labile ester or amide linkages in lead compounds with a stable oxadiazole core, while simultaneously introducing the pharmacophoric 5-(tert-butyl)isoxazol-3-yl group. The chloromethyl group provides a convenient attachment point for the remainder of the molecule via nucleophilic displacement, facilitating rapid bioisostere scanning in hit-to-lead campaigns [2].

Click-Chemistry-Ready Intermediate for Triazole-Conjugated Probe Synthesis

The chloromethyl group can be quantitatively converted to the corresponding azidomethyl derivative (NaN₃, DMF, 50 °C, 2–4 h), which is then competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. This strategy, validated on closely related chloromethyl-1,2,4-oxadiazole substrates in one-pot procedures with isolated yields of 65–85% [1], enables the rapid construction of triazole-linked chemical probes bearing the 5-(tert-butyl)isoxazol-3-yl recognition element for target engagement studies, photoaffinity labeling, or PROTAC linker attachment [1].

Comparative Physicochemical Optimization of Lead Series via Systematic Isoxazole Substitution

For structure–property relationship (SPR) studies, procurement of this tert-butyl analog alongside the methyl (MW 199.59 g/mol) and cyclopropyl (MW 225.63 g/mol) comparators enables systematic variation of lipophilicity and steric bulk at the isoxazole 5-position while holding the oxadiazole-chloromethyl scaffold constant [1]. This controlled matrix allows deconvolution of potency effects (driven by the tert-butyl pharmacophore) from physicochemical property effects (solubility, permeability, metabolic stability) in a single scaffold series, accelerating multiparameter optimization in lead identification programs [2].

Quote Request

Request a Quote for 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.